1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420249
InChI: InChI=1S/C11H14F2N4.ClH/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13;/h2-5,7,11,14H,6,8H2,1H3;1H
SMILES:
Molecular Formula: C11H15ClF2N4
Molecular Weight: 276.71 g/mol

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16420249

Molecular Formula: C11H15ClF2N4

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C11H15ClF2N4
Molecular Weight 276.71 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C11H14F2N4.ClH/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13;/h2-5,7,11,14H,6,8H2,1H3;1H
Standard InChI Key YZDFVDIVFOYPMM-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC2=CN(N=C2)CC(F)F.Cl

Introduction

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a complex organic compound featuring a pyrazole ring substituted with a difluoroethyl group and a pyrrole moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways.

Synthesis

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the difluoroethyl and methylpyrrol groups. Specific synthetic routes may vary based on laboratory protocols and available reagents.

Biological Activities and Potential Applications

This compound exhibits promising biological activity, particularly in the inhibition of specific enzymes involved in various metabolic pathways. Its mechanism of action is believed to involve binding to active sites of enzymes or receptors, modulating their activity, and potentially leading to decreased production of certain metabolites. It is also noted for its potential as an inhibitor of RNA helicase DHX9, which highlights its therapeutic potential in oncology.

Research Findings and Future Directions

Preliminary studies suggest that 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride may interact with enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects. Further research is needed to elucidate its full interaction profile and therapeutic potential.

Comparison with Similar Compounds

The unique combination of the difluoroethyl group and the pyrrole moiety in 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride distinguishes it from similar compounds, potentially offering unique biological activities and applications.

Compound NameStructural FeaturesUnique Aspects
4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)anilineContains trifluoromethyl group instead of pyrroleLacks pyrrole ring; different biological activity
5-(difluoromethyl)-pyrazoleSimple pyrazole structureNo additional functional groups; less complex
N-[4-(difluoromethoxy)phenyl]pyrazolePhenyl substitution instead of pyrroleDifferent aromatic system leading to varied properties

These comparisons highlight the distinctiveness of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride and its potential for specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator